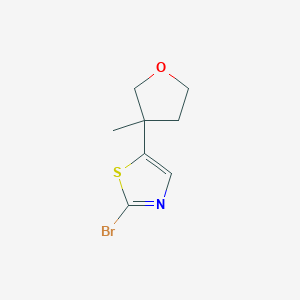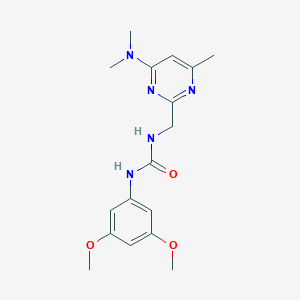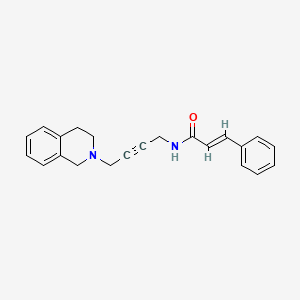
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide, also known as DIQA, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of isoquinolinyl-butynes and has been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Cascade Radical Cyclization for Dihydroquinolinones Synthesis : A study by Zhang et al. (2016) introduced a silver-catalyzed cascade cyclization process utilizing cinnamamides, offering a direct method for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones. This method demonstrates the activation of the P-H bond and functionalization of the C(sp(2))-H bond, presenting a valuable approach for the synthesis of complex heterocyclic compounds (Honglin Zhang et al., 2016).
Copper-Catalyzed Oxidative Cyclization : Zhou et al. (2014) developed a copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons, leading to the efficient synthesis of dihydroquinolinones. This process involves the direct cross-dehydrogenative coupling of sp(3) and sp(2) C-H bonds, allowing for rapid access to diverse dihydroquinolinones in a single step (Shi‐Liu Zhou et al., 2014).
Structural and Physicochemical Analysis
- X-ray Crystallographic Analysis : Galvis et al. (2021) performed a detailed X-ray crystallographic analysis of 3,4-dihydroisoquinolines, highlighting the impact of solvent and starting material structure on the nature of the products. This study provides insights into the structural stability and potential applications of these compounds as ionic conductors (Carlos E. Puerto Galvis et al., 2021).
Biological Applications
Protein-Tyrosine Kinase Inhibition : Research by Burke et al. (1993) explored bicyclic analogues of cinnamamides as inhibitors of the lymphocyte protein-tyrosine kinase p56lck, demonstrating the potential of these compounds in developing new therapeutic agents targeting protein kinases (T. Burke et al., 1993).
Bronchodilators Synthesis : Dalence-Guzmán et al. (2010) synthesized a series of tetrahydroisoquinoline amides showing promising bronchorelaxing properties, indicating the potential of cinnamamide derivatives in treating pulmonary disorders (María F Dalence-Guzmán et al., 2010).
Antimicrobial and Anti-inflammatory Activities : Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This study underscores the multifaceted biological activities of cinnamamide derivatives and their potential in drug development (A. Zablotskaya et al., 2013).
Propiedades
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,14-18H2,(H,23,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBJAUYUSHUKGN-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)
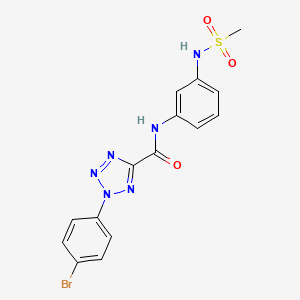
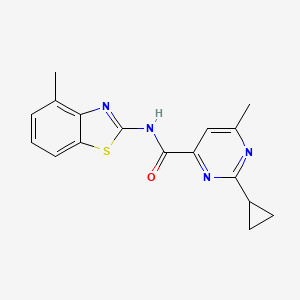
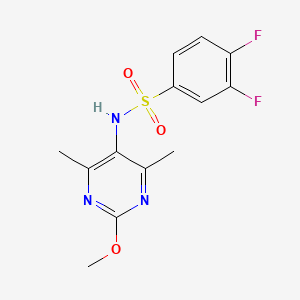
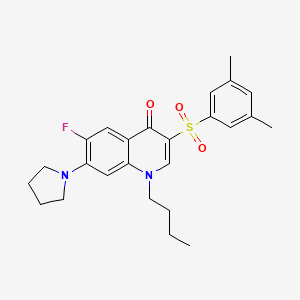
![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)
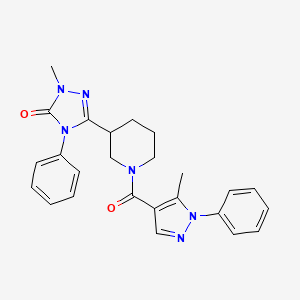
![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)
![5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2938724.png)
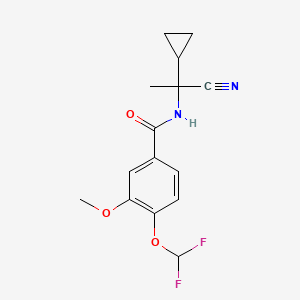
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2938726.png)
